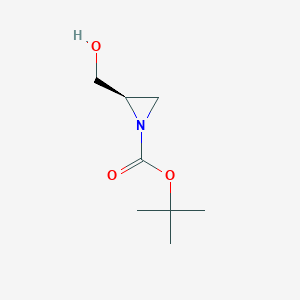

(R)-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate

Description

(R)-tert-Butyl 2-(hydroxymethyl)aziridine-1-carboxylate is a chiral aziridine derivative characterized by a three-membered ring containing one nitrogen atom. The compound features a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a hydroxymethyl substituent at the C2 position of the aziridine ring. Its stereochemistry (R-configuration) is critical for applications in asymmetric synthesis, particularly in the preparation of β-amino alcohols, peptidomimetics, and pharmaceuticals. The Boc group enhances stability during synthetic procedures, while the hydroxymethyl group provides a reactive site for further functionalization, such as oxidation or nucleophilic substitution.

Properties

IUPAC Name |

tert-butyl (2R)-2-(hydroxymethyl)aziridine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-8(2,3)12-7(11)9-4-6(9)5-10/h6,10H,4-5H2,1-3H3/t6-,9?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFIQLGGGUSYWKT-VJSCVCEBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601137527 | |

| Record name | 1-Aziridinecarboxylic acid, 2-(hydroxymethyl)-, 1,1-dimethylethyl ester, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601137527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286768-91-9 | |

| Record name | 1-Aziridinecarboxylic acid, 2-(hydroxymethyl)-, 1,1-dimethylethyl ester, (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286768-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aziridinecarboxylic acid, 2-(hydroxymethyl)-, 1,1-dimethylethyl ester, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601137527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate typically involves the cyclization of haloamines or amino alcohols. One common method is the intramolecular nucleophilic substitution reaction, where an amine functional group displaces an adjacent halide to form the aziridine ring . Another approach involves the addition of nitrenes to alkenes, which can be generated through photolysis or thermolysis of organic azides .

Industrial Production Methods

Industrial production of aziridines, including ®-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate, often relies on the cyclization of amino alcohols. The Nippon Shokubai process, for example, uses an oxide catalyst and high temperatures to dehydrate aminoethanol .

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate undergoes various chemical reactions, including:

Nucleophilic Ring Opening: The strained aziridine ring can be opened by nucleophiles, leading to the formation of different products depending on the nucleophile used.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Common reagents for the nucleophilic ring-opening reactions include acids, bases, and other nucleophiles such as amines and thiols . The reaction conditions typically involve mild temperatures and solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from the nucleophilic ring-opening reactions depend on the nucleophile used. For example, using an amine as the nucleophile can result in the formation of amino alcohols .

Scientific Research Applications

Synthetic Applications

-

Asymmetric Synthesis :

- The compound serves as a chiral building block in the synthesis of various biologically active molecules. Its aziridine structure allows for selective functionalization, leading to the formation of complex amines and other derivatives.

- For example, (R)-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate can be used to synthesize amino acids and other nitrogen-containing compounds through nucleophilic ring-opening reactions .

-

Polymer Chemistry :

- Recent studies have demonstrated the potential of using aziridine derivatives like (R)-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate in anionic polymerization processes. The compound can be activated for ring-opening polymerization (ROP), leading to the synthesis of polyimines and other polymers .

- In a notable case, the polymerization of tert-butyl aziridine-1-carboxylate yielded linear polyethyleneimine, showcasing the utility of this compound in creating functional polymers with specific properties .

Case Study 1: Synthesis of Amino Acid Derivatives

In a study focused on the synthesis of amino acid derivatives, (R)-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate was employed as a key intermediate. The aziridine ring was selectively opened using various nucleophiles, resulting in high yields of chiral amino acids. The enantiomeric excess achieved was reported to be over 98%, indicating the effectiveness of this compound in asymmetric synthesis .

Case Study 2: Polymerization Processes

Another research effort explored the anionic polymerization of aziridine derivatives, including (R)-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate. The study highlighted that the tert-butyloxycarbonyl (BOC) group on the nitrogen atom facilitated controlled polymer growth while preventing branching. This led to the successful formation of linear poly(BOC) chains with well-defined molecular weights .

Table 1: Comparison of Synthetic Yields

| Compound | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Amino Acid Derivative from Aziridine | 85 | 98 |

| Linear Poly(BOC) from Aziridine | 72 | N/A |

Mechanism of Action

The mechanism of action of ®-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate involves its reactivity due to the strained aziridine ring. The ring strain makes the compound highly reactive towards nucleophiles, leading to ring-opening reactions that form various products . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of Boc-protected aziridines and related heterocycles. Key structural analogues include:

Key Comparative Insights

Reactivity :

- Aziridines (3-membered rings) exhibit higher ring strain and reactivity than azetidines (4-membered) or pyrrolidines (5-membered). The target compound’s hydroxymethyl group facilitates nucleophilic ring-opening reactions, whereas azetidine derivatives (e.g., [(R)-1-Boc-azetidine-2-carboxylic acid]) are more stable but less reactive.

- Substituent effects: Electron-withdrawing groups (e.g., benzimidazole in 2f ) reduce aziridine reactivity, while electron-donating groups (e.g., hydroxymethyl in the target compound) enhance it.

Stereochemical Influence :

- Functionalization Potential: The hydroxymethyl group in the target compound allows oxidation to aldehydes or cross-coupling reactions, whereas azidomethyl groups (e.g., in pyrrolidine derivatives) enable Cu-catalyzed azide-alkyne cycloaddition (CuAAC).

- Pyrrolidine derivatives (e.g., tert-butyl (2R)-2-(azidomethyl)pyrrolidine-1-carboxylate) are less hazardous but still necessitate GHS-compliant protocols.

Research Findings

- Synthetic Efficiency : The target compound’s synthesis shares methodologies with 2f and 2h , such as NaH-mediated alkylation, but requires precise control of stereochemistry via chiral catalysts or enantiopure starting materials.

- Thermal Stability : Boc-protected aziridines (e.g., target compound) decompose above 200°C, whereas pyrrolidine analogues remain stable up to 250°C.

- Biological Activity : Hydroxymethyl-substituted aziridines show promise in inhibiting proteases, while benzimidazole derivatives (2f ) demonstrate antitumor activity in vitro.

Biological Activity

(R)-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate is a compound that belongs to the class of aziridines, which are three-membered heterocycles containing one nitrogen atom. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. The following sections detail its biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : C8H15NO3

- Molecular Weight : 173.21 g/mol

- Structural Features : The compound features a tert-butyl group and a hydroxymethyl group attached to the aziridine ring, which may influence its reactivity and biological interactions.

Synthesis Methods

The synthesis of (R)-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate typically involves several key steps:

- Formation of the Aziridine Ring : This can be achieved through various cyclization methods involving precursors that contain suitable functional groups.

- Hydroxymethylation : The introduction of the hydroxymethyl group can be accomplished via nucleophilic substitution reactions or through the use of protecting groups followed by deprotection strategies.

- Purification : The final product is often purified using techniques such as flash chromatography.

Study on Antimicrobial Activity

A study published in MDPI highlighted the antimicrobial potential of various aziridine derivatives, including those structurally similar to (R)-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate. Results indicated that certain aziridines exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting a promising pathway for developing new antibiotics based on this scaffold .

Enzyme Inhibition Research

Research conducted by De Gruyter examined the enzyme inhibition properties of aziridine derivatives. It was found that modifications to the aziridine structure could enhance binding affinity to target enzymes, paving the way for the development of selective enzyme inhibitors . This study underscores the importance of structural variations in optimizing biological activity.

Comparative Analysis with Related Compounds

To better understand the uniqueness of (R)-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate, a comparison with similar compounds is provided below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (S)-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate | C8H15NO3 | Enantiomer with potential different activity |

| Tert-butyl 2-(chloromethyl)aziridine-1-carboxylate | C8H14ClNO2 | Contains a chloromethyl group; differing reactivity |

| Tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylic acid | C8H15NO3 | Lacks ester functionality; may exhibit different reactivity |

This table illustrates how variations in functional groups can result in differing biological activities and reactivities among related compounds.

Q & A

Q. What are the standard synthetic routes for (R)-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate, and how are yields optimized?

The compound is synthesized via hydrazone formation or aziridine ring functionalization. A general method involves reacting L-serine derivatives with benzaldehyde analogs in ethanol under reflux (70–90% yields) . For stereochemical control, chiral auxiliaries or enantioselective catalysts (e.g., NaH in THF) are used to preserve the (R)-configuration during aziridine ring closure . Yield optimization requires precise stoichiometry, anhydrous conditions, and purification via cold ethanol washing or column chromatography .

Q. How is the compound characterized to confirm its structure and purity?

Key techniques include:

- NMR Spectroscopy : H and C NMR identify the tert-butyl group (δ ~1.4 ppm for H; ~28 ppm for C), aziridine protons (δ 2.5–3.5 ppm), and hydroxymethyl group (δ 3.7–4.2 ppm) .

- IR Spectroscopy : Peaks at ~3400 cm (O-H stretch) and ~1700 cm (carbamate C=O) confirm functional groups .

- HPLC/HRMS : Purity (>95%) and molecular weight are validated using reverse-phase HPLC and high-resolution mass spectrometry .

Q. What are the recommended storage conditions to ensure compound stability?

Store at 0–6°C under inert gas (e.g., argon) to prevent hydrolysis of the carbamate group or aziridine ring oxidation . Lyophilization is advised for long-term storage of hygroscopic batches .

Advanced Research Questions

Q. How does stereochemistry (R-configuration) influence reactivity in ring-opening reactions?

The (R)-configuration directs nucleophilic attack on the aziridine ring’s less hindered carbon. For example, in ring-opening with thiols, the hydroxymethyl group’s spatial orientation affects regioselectivity, yielding thioether derivatives with >80% enantiomeric excess . Computational modeling (DFT) predicts transition-state energies to rationalize stereochemical outcomes .

Q. What strategies resolve contradictions in reported synthetic yields for aziridine derivatives?

Discrepancies arise from:

- Solvent polarity : Ethanol vs. THF alters reaction kinetics; THF improves aziridine ring stability but requires longer reaction times .

- Catalyst choice : NaH vs. BH·THF affects intermediate stabilization. NaH gives higher yields (85%) for carbamate-protected aziridines . Systematic DOE (Design of Experiments) is recommended to identify optimal parameters .

Q. How is the compound utilized in synthesizing bioactive molecules?

The hydroxymethyl aziridine serves as a precursor for:

- Antitubercular agents : Hydrazone derivatives (e.g., tert-butyl carbamates with substituted benzaldehydes) show MIC values of 2–8 µg/mL against M. tuberculosis .

- Calcium channel blockers : Aziridine rings are functionalized with benzimidazole motifs to modulate ion channel activity .

Q. What mechanistic insights explain the compound’s susceptibility to hydrolysis?

The carbamate group undergoes base-catalyzed hydrolysis via a tetrahedral intermediate, while the aziridine ring is prone to acid-mediated ring-opening. Kinetic studies (pH-rate profiling) show maximum stability at pH 6–7 .

Methodological Considerations

Q. How is crystallographic data obtained for structural validation?

Single-crystal X-ray diffraction with SHELXL software confirms absolute configuration. Data collection at 100 K minimizes thermal motion artifacts, and hydrogen bonding between the hydroxymethyl group and carbamate oxygen is critical for crystal packing .

Q. What analytical challenges arise in quantifying trace impurities?

Trace levels (<0.1%) of aziridine dimerization byproducts require UPLC-MS/MS with a C18 column and 0.1% formic acid in acetonitrile/water. Impurities are identified via characteristic [M+H] ions at m/z 215 (dimer) and 117 (ring-opened fragment) .

Q. How are computational tools applied to predict biological activity?

Molecular docking (AutoDock Vina) and MD simulations assess binding to targets like mycobacterial enzymes. The hydroxymethyl group’s hydrogen-bonding capacity enhances affinity for TB protein kinase B (PknB) active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.